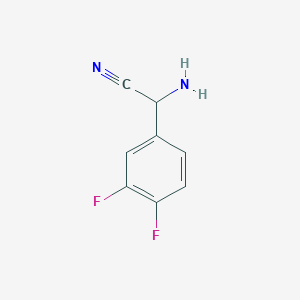

2-Amino-2-(3,4-difluorophenyl)acetonitrile

Description

Structure

3D Structure

Properties

IUPAC Name |

2-amino-2-(3,4-difluorophenyl)acetonitrile | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6F2N2/c9-6-2-1-5(3-7(6)10)8(12)4-11/h1-3,8H,12H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZGIGPLHROHZCPO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1C(C#N)N)F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6F2N2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

168.14 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Chemical Reactivity and Derivatization Pathways of 2 Amino 2 3,4 Difluorophenyl Acetonitrile

Transformations Involving the Alpha-Amino Group

The primary amino group in 2-Amino-2-(3,4-difluorophenyl)acetonitrile is a nucleophilic center that readily participates in reactions typical of aliphatic amines. These transformations allow for the introduction of various substituents, extension of the molecular framework, and construction of cyclic systems.

The nucleophilic nature of the alpha-amino group facilitates its functionalization through acylation and alkylation reactions.

N-Acylation involves the reaction of the amino group with an acylating agent, such as an acyl chloride or acid anhydride, to form an amide bond. This reaction is fundamental in peptide synthesis and for the introduction of acyl moieties into a molecule. researchgate.net For instance, reacting this compound with acetyl chloride in the presence of a base would yield N-[1-cyano-1-(3,4-difluorophenyl)methyl]acetamide. The use of different acylating agents allows for the synthesis of a wide array of N-acylated derivatives. nih.govresearchgate.net

N-Alkylation introduces alkyl groups onto the nitrogen atom. This can be achieved by reacting the aminonitrile with alkyl halides. However, direct alkylation can sometimes lead to mixtures of mono- and di-alkylated products. More controlled methods, such as reductive amination or specialized Mannich-type condensations, can be employed to achieve selective mono-alkylation. rsc.org These reactions produce secondary or tertiary amines, significantly altering the chemical properties of the parent molecule.

| Reaction Type | Reagent Example | Product Structure | Product Name |

|---|---|---|---|

| N-Acylation | Acetyl Chloride (CH₃COCl) |  | N-[1-cyano-1-(3,4-difluorophenyl)methyl]acetamide |

| N-Alkylation | Methyl Iodide (CH₃I) |  | 2-(Methylamino)-2-(3,4-difluorophenyl)acetonitrile |

| N-Benzoylation | Benzoyl Chloride (C₆H₅COCl) |  | N-[1-cyano-1-(3,4-difluorophenyl)methyl]benzamide |

The primary amino group of this compound can undergo condensation reactions with carbonyl compounds, such as aldehydes and ketones, to form imines, commonly known as Schiff bases. ekb.egunsri.ac.id This reaction typically involves the nucleophilic attack of the amine on the carbonyl carbon, followed by the elimination of a water molecule, often under mild acid catalysis. nih.gov

For example, the reaction with benzaldehyde (B42025) would yield (E)-2-[(benzylidene)amino]-2-(3,4-difluorophenyl)acetonitrile. The formation of a Schiff base is a crucial step in various synthetic methodologies, including the Strecker synthesis of amino acids, and provides a pathway to N-substituted derivatives. wikipedia.orgmdpi.com The resulting imine bond can be subsequently reduced to form a stable secondary amine or be attacked by other nucleophiles.

The presence of both an amino and a nitrile group makes this compound an excellent precursor for the synthesis of various nitrogen-containing heterocycles. These intramolecular or intermolecular cyclization reactions are powerful tools for building complex ring systems.

Pyrroles and Pyrrolines : Alpha-aminonitriles can react with α,β-unsaturated carbonyl compounds in a cyclocondensation reaction to furnish substituted pyrroles or dihydropyrroles (pyrrolines). acs.orgnih.gov The reaction sequence often involves an initial Michael addition or condensation, followed by an intramolecular cyclization and elimination.

Imidazoles : The aminonitrile can serve as a synthon for imidazole (B134444) rings. For example, reaction with an aldehyde could form an N-acyl-α-aminonitrile intermediate, which can then be cyclized in the presence of ammonia (B1221849) or an ammonia source to form a substituted imidazole ring. researchgate.net

Tetrazoles : The nitrile group can participate in a [3+2] cycloaddition reaction with an azide (B81097) source, typically sodium azide in the presence of an acid catalyst like ammonium (B1175870) chloride, to form a 5-substituted tetrazole ring. chalcogen.roorganic-chemistry.org This reaction would convert this compound into 5-[amino(3,4-difluorophenyl)methyl]-1H-tetrazole, a compound where the tetrazole ring acts as a bioisostere for a carboxylic acid group. researchgate.net

Reactions at the Nitrile Functionality

The carbon-nitrogen triple bond of the nitrile group is susceptible to nucleophilic attack and reduction, providing pathways to carboxylic acids, amides, and primary amines.

Hydrolysis : The nitrile group can be fully hydrolyzed to a carboxylic acid under either acidic or basic conditions. wikipedia.org

Acidic Hydrolysis : Heating the aminonitrile with a strong aqueous acid, such as hydrochloric acid or sulfuric acid, will first produce an intermediate amide, which is then further hydrolyzed to the corresponding α-amino acid, 2-amino-2-(3,4-difluorophenyl)acetic acid, and an ammonium salt.

Basic Hydrolysis : Treatment with a strong aqueous base, like sodium hydroxide (B78521), followed by acidification, also yields the α-amino acid. The initial product is the carboxylate salt.

Amidation : The hydrolysis can be stopped at the intermediate amide stage under controlled conditions. This partial hydrolysis, or amidation, converts the nitrile into 2-amino-2-(3,4-difluorophenyl)acetamide. This transformation can be achieved using specific catalysts, such as manganese dioxide, or through biocatalysis with enzymes like nitrile hydratase, which are known to efficiently convert nitriles to amides. google.comnih.govmdpi.com

The nitrile group can be reduced to a primary amine, converting the α-aminonitrile into a 1,2-diamine. This transformation requires powerful reducing agents. A common and effective reagent for this purpose is lithium aluminum hydride (LiAlH₄). numberanalytics.comyoutube.com The reaction is typically carried out in an anhydrous ethereal solvent, such as diethyl ether or tetrahydrofuran (B95107) (THF). docbrown.info The reduction of this compound with LiAlH₄ would yield 1-(3,4-difluorophenyl)ethane-1,2-diamine. This diamine product is a valuable building block for the synthesis of ligands and other complex nitrogen-containing structures.

| Reaction Type | Reagent(s) | Product Functional Group | Product Name Example |

|---|---|---|---|

| Full Hydrolysis | H₃O⁺, heat OR 1. NaOH, heat 2. H₃O⁺ | Carboxylic Acid | 2-Amino-2-(3,4-difluorophenyl)acetic acid |

| Partial Hydrolysis (Amidation) | Controlled H₂O/H⁺ or OH⁻; MnO₂; Nitrile Hydratase | Amide | 2-Amino-2-(3,4-difluorophenyl)acetamide |

| Reduction | 1. LiAlH₄, Ether 2. H₂O | Primary Amine | 1-(3,4-Difluorophenyl)ethane-1,2-diamine |

[2+3] Cycloaddition and Other Cycloaddition Reactions

The reactivity of this compound in cycloaddition reactions, particularly [2+3] cycloadditions, is an area of significant interest for the synthesis of heterocyclic compounds. While specific studies on this exact molecule are not extensively documented, the reactivity can be inferred from the known chemical behavior of α-aminonitriles and molecules containing nitrile functionalities.

The nitrile group in α-aminonitriles can participate as a dipolarophile in [2+3] cycloaddition reactions with various 1,3-dipoles. For instance, in reactions with azides, the nitrile group can undergo cycloaddition to form tetrazole derivatives. Similarly, nitrile oxides can react with the nitrile functionality to yield 1,2,4-oxadiazoles. The presence of the adjacent amino group may influence the electronic properties of the nitrile, potentially affecting its reactivity and the regioselectivity of the cycloaddition.

Furthermore, the α-aminonitrile moiety itself can be a precursor to 1,3-dipoles. For example, deprotonation of the α-carbon could potentially lead to the formation of a nitrile ylide, which could then participate in cycloaddition reactions with various dipolarophiles to construct five-membered heterocyclic rings.

Beyond [2+3] cycloadditions, the potential for other cycloaddition pathways, such as the Diels-Alder reaction, exists. nih.gov While the nitrile group itself is not a typical dienophile for a standard Diels-Alder reaction, its electronic properties can be modified by coordination to a Lewis acid, thereby enhancing its reactivity. The 3,4-difluorophenyl ring, being electron-deficient, might also influence the dienophilic character of the molecule in certain contexts.

The following table summarizes potential cycloaddition reactions involving the nitrile functionality, based on the general reactivity of similar compounds.

| Reaction Type | Reactant | Potential Product |

| [2+3] Cycloaddition | Azides (e.g., Sodium Azide) | Tetrazole derivatives |

| [2+3] Cycloaddition | Nitrile Oxides | 1,2,4-Oxadiazole derivatives |

| [2+3] Cycloaddition | Diazoalkanes | 1,2,3-Triazole derivatives |

| Diels-Alder ([4+2] Cycloaddition) | Conjugated Dienes | Pyridine (B92270) or dihydropyridine (B1217469) derivatives (after subsequent reactions) |

It is important to note that the specific reaction conditions, including the choice of catalyst and solvent, would play a crucial role in determining the outcome and efficiency of these potential cycloaddition reactions. Further experimental investigation is required to fully elucidate the cycloaddition reactivity profile of this compound.

Chemical Modifications of the Difluorophenyl Aromatic Ring

The 3,4-difluorophenyl group of this compound presents a versatile platform for further chemical modifications through various aromatic substitution and coupling reactions. The electronic properties of the fluorine atoms significantly influence the reactivity of the aromatic ring.

Electrophilic Aromatic Substitution Reactivity

The two fluorine atoms on the aromatic ring are electron-withdrawing groups due to their high electronegativity, which deactivates the ring towards electrophilic aromatic substitution (EAS) compared to benzene. wikipedia.org However, they are also ortho, para-directing substituents because of the ability of their lone pairs to donate electron density through resonance. libretexts.orglumenlearning.com

In the case of 3,4-difluorosubstituted systems, the directing effects of the two fluorine atoms must be considered. The positions ortho and para to each fluorine atom are activated relative to the meta positions. Therefore, incoming electrophiles are expected to substitute at positions 2, 5, or 6 of the phenyl ring. The precise regioselectivity will depend on the steric hindrance and the specific electrophile used. libretexts.org

The aminoacetonitrile (B1212223) substituent at position 1 of the phenyl ring will also exert an electronic effect. The amino group is typically an activating, ortho, para-directing group. libretexts.org However, under the acidic conditions often employed for EAS reactions, the amino group can be protonated to form an ammonium group (-NH3+), which is a strongly deactivating, meta-directing group. The nitrile group is a deactivating, meta-directing group. The interplay of these directing effects will ultimately determine the position of electrophilic attack.

Common electrophilic aromatic substitution reactions that could be explored include nitration, halogenation, sulfonation, and Friedel-Crafts alkylation and acylation. wikipedia.org The reaction conditions would need to be carefully optimized to overcome the deactivating effect of the fluorine atoms and to control the regioselectivity.

| Reaction | Reagents | Expected Major Product(s) |

| Nitration | HNO₃, H₂SO₄ | Substitution at position 2, 5, or 6 |

| Bromination | Br₂, FeBr₃ | Substitution at position 2, 5, or 6 |

| Sulfonation | SO₃, H₂SO₄ | Substitution at position 2, 5, or 6 |

| Friedel-Crafts Acylation | RCOCl, AlCl₃ | Substitution at position 2, 5, or 6 |

Nucleophilic Aromatic Substitution on Fluorinated Arenes

The presence of two electron-withdrawing fluorine atoms makes the 3,4-difluorophenyl ring susceptible to nucleophilic aromatic substitution (SNA r). wikipedia.org In these reactions, a nucleophile attacks the aromatic ring and displaces one of the fluorine atoms. The rate of SNA r reactions on fluoroarenes is often faster than for other haloarenes because fluorine is a good leaving group in this context, despite being a poor leaving group in SN1 and SN2 reactions. masterorganicchemistry.com

The positions of the fluorine atoms relative to each other and to the aminoacetonitrile substituent will influence which fluorine is more readily displaced. Generally, positions that are ortho or para to a strong electron-withdrawing group are more activated towards nucleophilic attack. The nitrile group at the benzylic position is electron-withdrawing and can help to stabilize the negatively charged intermediate (Meisenheimer complex) formed during the reaction.

A variety of nucleophiles can be employed in SNA r reactions, including alkoxides, thiolates, and amines. nih.gov This allows for the introduction of a wide range of functional groups onto the aromatic ring.

| Nucleophile | Reagent Example | Potential Product |

| Alkoxide | Sodium methoxide (B1231860) (NaOMe) | 3-fluoro-4-methoxyphenyl or 4-fluoro-3-methoxyphenyl derivative |

| Thiolate | Sodium thiophenoxide (NaSPh) | 3-fluoro-4-(phenylthio)phenyl or 4-fluoro-3-(phenylthio)phenyl derivative |

| Amine | Piperidine | 3-fluoro-4-(piperidin-1-yl)phenyl or 4-fluoro-3-(piperidin-1-yl)phenyl derivative |

| Hydroxide | Sodium hydroxide (NaOH) | 3-fluoro-4-hydroxyphenyl or 4-fluoro-3-hydroxyphenyl derivative |

Palladium-Catalyzed Cross-Coupling Reactions

The carbon-fluorine bonds of the 3,4-difluorophenyl group can also be functionalized through palladium-catalyzed cross-coupling reactions. While C-F bonds are generally less reactive in oxidative addition to palladium than C-Cl, C-Br, or C-I bonds, advancements in catalyst design have enabled the use of aryl fluorides in various cross-coupling reactions. rsc.org

Reactions such as the Suzuki, Stille, Heck, and Buchwald-Hartwig amination could potentially be applied to this compound. These reactions would allow for the formation of new carbon-carbon and carbon-heteroatom bonds at the positions of the fluorine atoms. The choice of palladium catalyst, ligand, and reaction conditions is critical for achieving successful coupling with aryl fluorides. rsc.org

The α-aminonitrile moiety may also participate in or be affected by palladium-catalyzed reactions. For instance, the amino group could potentially coordinate to the palladium center, influencing the catalytic activity.

| Coupling Reaction | Coupling Partner | Potential Product |

| Suzuki Coupling | Arylboronic acid | Biaryl derivative |

| Stille Coupling | Organostannane | Aryl-substituted derivative |

| Heck Coupling | Alkene | Alkenyl-substituted derivative |

| Buchwald-Hartwig Amination | Amine | Di- or tri-substituted amine derivative |

The development of efficient and selective palladium-catalyzed cross-coupling methods for fluorinated substrates is an active area of research, and these reactions hold great promise for the derivatization of this compound.

Synthetic Utility in Advanced Organic Chemical Synthesis

Role as Indispensable Intermediates for Complex Molecular Architectures

2-Amino-2-(3,4-difluorophenyl)acetonitrile is a pivotal intermediate in the synthesis of complex molecular architectures, particularly in the development of pharmaceutical agents and agrochemicals. Its structural features, including the difluorophenyl ring and the reactive aminonitrile group, make it a versatile building block for introducing fluorine atoms into larger molecules, a strategy often employed to enhance metabolic stability and binding affinity. The presence of both an amino and a nitrile group allows for a wide range of chemical transformations, enabling its incorporation into diverse and complex scaffolds.

The strategic placement of fluorine atoms on the phenyl ring is of particular significance. The 3,4-difluoro substitution pattern can modulate the electronic properties and lipophilicity of the final compound, influencing its pharmacokinetic and pharmacodynamic profile. As an intermediate, this compound provides a gateway to a variety of more complex structures through reactions such as cyclizations, condensations, and multi-component reactions.

Application in the Construction of Structurally Diverse Scaffolds

The unique reactivity of this compound lends itself to the construction of a wide array of structurally diverse molecular frameworks.

A significant application of compounds structurally related to this compound is in the synthesis of difluorophenyl-substituted cyclopropane (B1198618) derivatives. google.com While direct use of the title compound is not explicitly detailed in the provided search results, the synthesis of trans-2-(3,4-difluorophenyl)-cyclopropanecarboxylic acid, a key intermediate for certain therapeutic agents, begins with 3,4-difluorobenzaldehyde (B20872). google.com One synthetic route involves the reaction of 3,4-difluorobenzaldehyde with acetonitrile (B52724) to form (E)-3-(3,4-difluorophenyl)acrylonitrile, which then undergoes cyclopropanation. google.com This highlights the utility of the difluorophenyl acetonitrile moiety as a precursor to these valuable cyclopropane structures. The cyclopropane ring, particularly when substituted with fluorine-containing groups, is an important structural motif in medicinal chemistry. beilstein-journals.orgnih.gov The synthesis of such derivatives often involves the generation of fluorine-containing carbenes that react with multiple bonds. nih.gov

Table 1: Synthetic Strategies for Difluorophenyl-Substituted Cyclopropanes

| Starting Material | Key Transformation | Product Type |

| 3,4-Difluorobenzaldehyde and Acetonitrile | Aldol condensation/Wittig reaction followed by cyclopropanation | trans-2-(3,4-difluorophenyl)-cyclopropanecarboxylic acid derivatives |

| Substituted Cinnamic Acid | Diastereoselective cyclopropanation | Chiral 2-(3,4-difluorophenyl)cyclopropylamine |

| 1,2-Difluorobenzene and 3-Chloropropionyl Chloride | Multi-step synthesis involving reduction | (1R,2S)-2-(3,4-difluorophenyl)cyclopropylamine |

This table provides an interactive overview of different synthetic approaches to difluorophenyl-substituted cyclopropanes, showcasing the versatility of precursors related to the difluorophenyl acetonitrile scaffold.

The pyridine (B92270) ring is a ubiquitous scaffold in natural products, pharmaceuticals, and agrochemicals. lifechemicals.com While the direct synthesis of pyridine systems from this compound was not explicitly found in the search results, the general reactivity of aminonitriles suggests their potential as building blocks for highly substituted pyridines. Multi-component reactions (MCRs) are a common and efficient method for constructing pyridine rings, often utilizing a Michael acceptor, an active methylene (B1212753) compound (like a nitrile), and an ammonium (B1175870) source. scispace.comresearchgate.net Given its structure, this compound could potentially serve as both the active methylene and the amino component in such reactions, leading to the formation of functionalized pyridines bearing a difluorophenyl substituent. Acetonitrile itself is a known precursor for the synthesis of 3-cyanopyridines. mdpi.com

The aminonitrile functionality is a versatile precursor for the synthesis of a variety of fused heterocyclic systems. The amino group can act as a nucleophile, while the nitrile group can undergo cyclization reactions.

Quinazolines: Quinazoline (B50416) and its derivatives are important heterocyclic compounds with a broad range of biological activities. researchgate.net The synthesis of quinazolines often involves the reaction of anthranilic acid derivatives or 2-aminobenzonitriles with various reagents. arkat-usa.orgmdpi.com While a direct synthesis from this compound is not detailed, its structural similarity to 2-aminobenzonitrile (B23959) suggests its potential as a synthon for quinazoline derivatives. For instance, N'-(substituted-2-cyanophenyl)-N,N-dimethyl-formamidine derivatives are used in the synthesis of quinazolines. nih.gov

Pyrimidines: Pyrimidines are another class of heterocycles with significant biological importance. The synthesis of polysubstituted pyrimidines can be achieved through the [2+2+2] cycloaddition of alkynes and nitriles. researchgate.net This suggests a potential pathway for incorporating the difluorophenylacetonitrile moiety into a pyrimidine (B1678525) ring.

Thiadiazoles and Oxadiazoles: 2-Amino-1,3,4-thiadiazole (B1665364) derivatives are known for their wide range of pharmacological activities. nih.govmjcce.org.mk The synthesis of these heterocycles often involves the cyclization of thiosemicarbazide (B42300) derivatives with various reagents. mjcce.org.mkresearchgate.net The amino group of this compound could be derivatized to a thiosemicarbazide, which could then be cyclized to form a 2-amino-1,3,4-thiadiazole bearing the difluorophenylmethyl substituent.

Integration into Multi-Component Reaction (MCR) Strategies

Multi-component reactions (MCRs) are powerful tools in organic synthesis, allowing for the construction of complex molecules in a single step from three or more starting materials. scispace.com This approach offers high atom economy and procedural simplicity. researchgate.netnih.gov The reactive nature of the aminonitrile group in this compound makes it an ideal candidate for participation in MCRs. For example, a multicomponent reaction involving an arylamine, an aldehyde, and a difluorocarbene precursor has been reported for the synthesis of α-aminoamide derivatives. nih.gov While this specific example does not use the title compound, it demonstrates the principle of incorporating similar structural motifs through MCRs. The amino and nitrile functionalities of this compound could potentially react with various electrophiles and nucleophiles in a one-pot fashion to generate highly functionalized and structurally diverse products.

Potential as Chiral Ligand Precursors or Auxiliary Components

Chiral auxiliaries are stereogenic groups that are temporarily incorporated into a molecule to control the stereochemical outcome of a reaction. wikipedia.org These auxiliaries are crucial in asymmetric synthesis for producing enantiomerically pure compounds. nih.gov While there is no direct evidence from the search results of this compound being used as a chiral ligand precursor or auxiliary, its structure contains a stereocenter at the α-carbon. If resolved into its separate enantiomers, this compound could serve as a precursor for the synthesis of novel chiral ligands or auxiliaries. The amino group provides a handle for attachment to a metal center (in the case of a ligand) or to a substrate (in the case of an auxiliary). The difluorophenyl group could impart unique steric and electronic properties to the resulting chiral catalyst or auxiliary, potentially influencing the stereoselectivity of asymmetric transformations. The synthesis of enantiomerically pure amino acids often employs recyclable chiral auxiliaries. mdpi.com

Computational Studies and Theoretical Investigations of 2 Amino 2 3,4 Difluorophenyl Acetonitrile

Electronic Structure Characterization

Frontier Molecular Orbital (HOMO/LUMO) Analysis

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the frontier orbitals that are crucial for determining a molecule's chemical reactivity and electronic properties. The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a key indicator of molecular stability; a larger gap suggests higher stability and lower chemical reactivity.

For 2-Amino-2-(3,4-difluorophenyl)acetonitrile, a HOMO/LUMO analysis would calculate the energies of these orbitals and map their electron density distributions. This would reveal which parts of the molecule are most likely to participate in chemical reactions.

Table 1: Hypothetical Frontier Molecular Orbital Data for this compound

| Parameter | Energy (eV) |

|---|---|

| HOMO Energy | Data not available |

| LUMO Energy | Data not available |

| HOMO-LUMO Gap | Data not available |

Note: This table is for illustrative purposes. No specific data has been found in published research.

Charge Distribution and Natural Bond Orbital (NBO) Analysis

Natural Bond Orbital (NBO) analysis is a computational method used to study the distribution of electron density in a molecule. It provides a detailed picture of charge distribution on individual atoms, which helps in understanding the molecule's polarity and intermolecular interactions. NBO analysis can also describe the hybridization of atomic orbitals and the nature of chemical bonds.

An NBO analysis of this compound would quantify the natural atomic charges on each atom, providing insight into the electrophilic and nucleophilic sites within the molecule.

Table 2: Hypothetical Natural Atomic Charges for Selected Atoms in this compound

| Atom | Natural Charge (e) |

|---|---|

| N (Amino) | Data not available |

| C (Nitrile) | Data not available |

| N (Nitrile) | Data not available |

| F (Position 3) | Data not available |

| F (Position 4) | Data not available |

Note: This table is for illustrative purposes. No specific data has been found in published research.

Electrostatic Potential Surface Mapping

An Electrostatic Potential (ESP) surface map is a visual representation of the charge distribution around a molecule. It is color-coded to indicate regions of positive, negative, and neutral electrostatic potential. Red areas typically represent regions of high electron density (negative potential), which are prone to electrophilic attack, while blue areas indicate regions of low electron density (positive potential), which are susceptible to nucleophilic attack.

For this compound, an ESP map would visually highlight the electron-rich areas, likely around the nitrogen atoms and fluorine atoms, and electron-poor regions, potentially around the hydrogen atoms of the amino group. This provides a valuable tool for predicting how the molecule will interact with other molecules.

Spectroscopic Property Prediction (as a computational tool)

Computational methods are widely used to predict various spectroscopic properties of molecules, which can aid in the interpretation of experimental data.

Nuclear Magnetic Resonance (NMR) Chemical Shift Predictions

Theoretical calculations can predict the 1H and 13C NMR chemical shifts of a molecule. These predictions are based on calculating the magnetic shielding of each nucleus. By comparing the calculated shifts with experimental spectra, it is possible to confirm the structure of the compound. The accuracy of these predictions can be influenced by the choice of computational method and the modeling of solvent effects.

Table 3: Hypothetical Predicted NMR Chemical Shifts for this compound

| Nucleus | Predicted Chemical Shift (ppm) |

|---|---|

| ¹H | Data not available |

| ¹³C | Data not available |

Note: This table is for illustrative purposes. No specific data has been found in published research.

Vibrational Frequency (IR) Analysis

Computational vibrational frequency analysis predicts the infrared (IR) spectrum of a molecule. This is achieved by calculating the vibrational modes of the molecule's bonds. Each calculated frequency corresponds to a specific type of bond vibration (e.g., stretching, bending). This theoretical spectrum can be compared with an experimental IR spectrum to identify characteristic functional groups and confirm the molecule's structure. For this compound, key predicted vibrations would include the N-H stretches of the amino group, the C≡N stretch of the nitrile group, and the C-F stretches of the difluorophenyl ring.

Table 4: Hypothetical Predicted Vibrational Frequencies for Key Functional Groups in this compound

| Vibrational Mode | Predicted Wavenumber (cm⁻¹) |

|---|---|

| N-H Stretch | Data not available |

| C≡N Stretch | Data not available |

| C-F Stretch | Data not available |

Note: This table is for illustrative purposes. No specific data has been found in published research.

Electronic Absorption Spectra (UV-Vis) and Electronic Transitions

Time-Dependent Density Functional Theory (TD-DFT) is a computational method used to predict the electronic absorption spectra (UV-Vis) of molecules. It calculates the energies of electronic transitions from the ground state to various excited states. The results provide information on the maximum absorption wavelengths (λmax) and the nature of the electronic transitions involved, such as π → π* or n → π* transitions.

A TD-DFT calculation for this compound would predict its UV-Vis absorption spectrum and identify the molecular orbitals involved in the principal electronic transitions.

Table 5: Hypothetical Predicted UV-Vis Absorption Data for this compound

| Parameter | Predicted Value |

|---|---|

| λmax (nm) | Data not available |

| Electronic Transition(s) | Data not available |

Note: This table is for illustrative purposes. No specific data has been found in published research.

Future Research Directions and Unaddressed Challenges

Development of Novel and Highly Efficient Catalytic Systems

The synthesis of α-aminonitriles, particularly in an enantiomerically pure form, remains a formidable challenge in organic chemistry. The classical Strecker reaction, while effective, often lacks stereocontrol and may require harsh conditions or toxic cyanide sources. mdpi.combohrium.comnih.govresearchgate.net For 2-Amino-2-(3,4-difluorophenyl)acetonitrile, which possesses a stereocenter at the α-carbon, the development of asymmetric catalytic systems is a primary area for future research.

A significant unaddressed challenge is the creation of catalysts that can deliver high yields and high enantioselectivity for this specific substrate. The electronic properties of the 3,4-difluorophenyl group can influence the reactivity of the imine intermediate, necessitating tailor-made catalytic solutions. Future research should focus on organocatalysts, such as thiourea (B124793) derivatives or chiral phosphoric acids, which have shown promise in related Strecker-type reactions. bohrium.com Additionally, transition-metal-based catalysts, perhaps employing metals like titanium, copper, or palladium with chiral ligands, could offer alternative pathways with distinct advantages in terms of catalyst loading and turnover numbers.

| Catalyst Class | Potential Catalytic System | Anticipated Advantages | Research Focus |

| Organocatalysts | Chiral Thiourea or Phosphoric Acid | Metal-free, lower toxicity, high enantioselectivity. | Optimization of catalyst structure for the difluorophenyl substrate. |

| Transition Metals | Ti(IV) or Cu(I) with Chiral Ligands | High turnover frequency, potential for diverse reaction conditions. | Ligand design to control stereochemistry and prevent catalyst deactivation. |

| Biocatalysts | Engineered Oxynitrilases | Environmentally benign, extremely high enantioselectivity. | Enzyme screening and protein engineering for substrate acceptance. |

Exploration of Uncharted Reactivity and Transformation Pathways

Beyond its synthesis, the reactivity of this compound is a fertile ground for investigation. The molecule contains two key functional groups: a primary amine and a nitrile. While the hydrolysis of the nitrile to a carboxylic acid to form a difluorinated analog of phenylglycine is a known transformation, many other reaction pathways remain unexplored.

Future research could delve into the use of this compound in multicomponent reactions. For instance, after hydrolysis of the nitrile to an amino acid, it could serve as a component in Ugi or Passerini reactions to generate complex peptide-like scaffolds. The primary amine could also be a handle for derivatization, leading to the synthesis of novel sulfonamides, amides, or ureas with potential biological activity. Furthermore, the nitrile group itself can participate in cycloaddition reactions to form heterocyclic systems like tetrazoles, which are valuable in medicinal chemistry.

| Reaction Type | Potential Transformation | Resulting Structure | Potential Application |

| Multicomponent | Ugi reaction (post-hydrolysis) | Complex peptidomimetic scaffolds | Drug Discovery |

| Cycloaddition | [3+2] cycloaddition with azides | Tetrazole-containing compounds | Bioisosteres for carboxylic acids |

| Derivatization | Reaction with sulfonyl chlorides | Novel sulfonamides | Antibacterial or diuretic agents |

| Reductive Chemistry | Reduction of nitrile to amine | 1,2-Diamine derivatives | Ligands for metal catalysis |

Advanced Computational Design and Prediction of Chemical Properties

Computational chemistry offers a powerful toolkit for accelerating chemical research. For this compound, advanced computational methods can provide deep insights into its properties and reactivity, guiding experimental work. Density Functional Theory (DFT) calculations, for example, can be employed to predict key parameters such as bond dissociation energies, molecular orbital energies (HOMO/LUMO), and electrostatic potential maps. nih.govmdpi.com

A significant unaddressed challenge is the accurate prediction of how the difluorophenyl group influences the compound's conformation and its interactions in a biological or material context. Future computational studies could focus on:

Predicting pKa values: Understanding the basicity of the amino group is crucial for its use in synthesis and for predicting its behavior in physiological environments.

Modeling reaction pathways: Calculating transition state energies for potential reactions can help identify the most favorable synthetic routes and reaction conditions.

Virtual screening of derivatives: By computationally generating a library of derivatives and predicting their properties (e.g., binding affinity to a protein target), research can be focused on the most promising candidates for synthesis.

| Computational Method | Property to Predict | Rationale for Research |

| DFT (B3LYP/6-311+G)* | Electronic properties (HOMO/LUMO), pKa | Guide synthetic strategy and predict reactivity. nih.gov |

| Molecular Dynamics (MD) | Conformational preferences, solvent interactions | Understand behavior in solution and biological systems. |

| Quantum Mechanics/Molecular Mechanics (QM/MM) | Enzyme-substrate interactions | Design of derivatives as potential enzyme inhibitors. |

Integration with Automated Synthesis and Flow Chemistry Technologies

The synthesis of α-aminonitriles often involves the use of hazardous reagents like hydrogen cyanide or its salts. nih.gov This presents a significant barrier to safe and scalable production in traditional batch reactors. Flow chemistry, which involves performing reactions in a continuously flowing stream through a reactor, offers a compelling solution to these challenges. researchgate.netresearchgate.net

The integration of the synthesis of this compound into an automated flow chemistry platform represents a major future research direction. The benefits would include:

Enhanced Safety: The small reactor volumes minimize the risk associated with handling toxic cyanides.

Precise Control: Temperature, pressure, and reaction time can be controlled with high precision, potentially leading to higher yields and purities.

Scalability: Production can be scaled up by running the system for longer periods, avoiding the challenges of scaling up batch reactors.

Future work would involve designing a suitable microreactor, optimizing reaction conditions (e.g., flow rates, temperature), and potentially integrating in-line purification steps for a fully automated process. researchgate.net

| Parameter | Batch Synthesis | Flow Chemistry Synthesis |

| Safety | Higher risk due to large volumes of hazardous reagents. | Significantly improved safety with small reaction volumes. |

| Scalability | Challenging to scale up. | Easily scalable by extending run time. |

| Process Control | Less precise control over temperature and mixing. | Excellent control over reaction parameters. |

| Reproducibility | Can be variable between batches. | High reproducibility. |

Rational Design of Next-Generation Organic Scaffolds from the Compound

The 3,4-difluorophenyl motif is a "privileged" scaffold in medicinal chemistry. The fluorine atoms can enhance metabolic stability, improve binding affinity through hydrogen bonding or dipole interactions, and modulate the pKa of nearby functional groups. nih.gov As such, this compound is an excellent starting point for the rational design of next-generation organic scaffolds.

Future research in this area will focus on using the compound as a versatile building block to create novel molecular architectures. By leveraging the reactivity of the amine and nitrile groups, a diverse range of heterocyclic and acyclic scaffolds can be accessed. For example, condensation reactions could lead to the formation of imidazoles or other nitrogen-containing heterocycles. The difluorophenylaminonitrile core could be incorporated into larger molecules to create libraries of compounds for screening against various biological targets, from kinases to proteases.

| Target Scaffold Class | Synthetic Strategy | Potential Therapeutic Area |

| Imidazoles | Condensation with dicarbonyl compounds. | Anti-inflammatory, Antifungal |

| Benzodiazepine Analogs | Multi-step synthesis involving cyclization. | Central Nervous System Disorders |

| Peptidomimetics | Incorporation as a non-natural amino acid. | Protease inhibitors, Oncology |

| Spirocyclic Compounds | Annulation reactions involving the α-carbon. acs.org | Novel catalysts and materials |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.